2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one
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Overview
Description
2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one: is an organic compound with the molecular formula C8H14O5 It is a derivative of cyclobutanone, featuring four hydroxymethyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds through multiple steps, including the formation of intermediate hydroxymethyl derivatives, which are subsequently converted to the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The hydroxymethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl groups.
Scientific Research Applications
Chemistry: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving hydroxymethyl groups. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In industrial applications, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it valuable in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one involves its ability to participate in various chemical reactions due to the presence of hydroxymethyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing structures. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
2,2,5,5-Tetrakis(hydroxymethyl)cyclopentanone: Features a cyclopentane ring and similar hydroxymethyl groups.
2-(Hydroxymethyl)cyclobutanone: Contains fewer hydroxymethyl groups and a simpler structure.
Uniqueness: 2,2,4,4-Tetrakis(hydroxymethyl)cyclobutan-1-one is unique due to its four hydroxymethyl groups attached to a cyclobutane ring
Properties
Molecular Formula |
C8H14O5 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C8H14O5/c9-2-7(3-10)1-8(4-11,5-12)6(7)13/h9-12H,1-5H2 |
InChI Key |
IKKRZUZCBCGWST-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C1(CO)CO)(CO)CO |
Origin of Product |
United States |
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